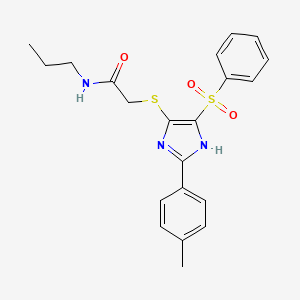

2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-propylacetamide

Description

2-((4-(Phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-propylacetamide is a heterocyclic compound featuring an imidazole core substituted with a phenylsulfonyl group at position 4, a p-tolyl group at position 2, and a thioether-linked N-propylacetamide side chain at position 3. The compound’s synthesis likely involves multi-step reactions, including sulfonylation, alkylation, and cyclization, as inferred from analogous imidazole derivatives in the literature .

Properties

IUPAC Name |

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-3-13-22-18(25)14-28-20-21(29(26,27)17-7-5-4-6-8-17)24-19(23-20)16-11-9-15(2)10-12-16/h4-12H,3,13-14H2,1-2H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWHMICYVCVBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-propylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the p-tolyl group: This can be done through Friedel-Crafts alkylation or other suitable methods.

Thioether formation: This involves the reaction of a thiol with an appropriate electrophile.

N-propylacetamide formation: This final step can be achieved through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkyl halides, sulfonyl chlorides.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amines, thiols.

Substitution products: Various substituted imidazole derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-propylacetamide involves multi-step reactions that typically include the formation of imidazole derivatives followed by the introduction of sulfonamide and acetamide functionalities. The structural elucidation is often confirmed through various spectroscopic techniques, including NMR and IR spectroscopy, which provide insights into the molecular framework and functional groups present in the compound.

Anticancer Properties

Recent studies have highlighted the cytotoxicity of this compound against various cancer cell lines. The evaluation of its anticancer activity is essential for understanding its therapeutic potential.

- Mechanism of Action : The compound exhibits its anticancer effects by inducing apoptosis in cancer cells, as evidenced by studies showing significant growth inhibition in cervical and bladder cancer cell lines with IC50 values ranging from 2.38 to 3.77 μM .

- Selectivity : Notably, certain derivatives of this compound have shown selectivity towards specific cancer types, which is crucial for minimizing side effects in normal tissues while maximizing therapeutic efficacy .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups has been linked to enhanced cytotoxic activity, indicating that modifications to the phenyl or imidazole rings can significantly impact the overall potency of the compound .

In Vitro Studies

In vitro experiments have demonstrated that this compound can effectively inhibit cell proliferation across several human cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Cervical (SISO) | 2.38 - 3.77 | Induction of apoptosis |

| Bladder (RT-112) | 3.00 - 5.00 | Cell cycle arrest |

| Breast (MCF7) | 4.50 - 6.00 | Apoptotic pathway activation |

These findings underscore the potential of this compound as a lead in anticancer drug development.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets involved in cancer progression:

Mechanism of Action

The mechanism of action of 2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-propylacetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide (): Substituents: Cyclopropyl acetamide group (vs. propyl) and sulfonyl-phenyl at position 3.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ():

- Core: Triazole (vs. imidazole) with fluorinated aryl groups.

- Implications: Triazoles exhibit greater aromatic stability and resistance to tautomerism compared to imidazoles, which may affect metabolic stability in biological systems .

N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives (): Core: Benzimidazole-triazole-thiazole hybrids.

Spectroscopic and Physicochemical Properties

*Inferred from analogous compounds.

Biological Activity

2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-propylacetamide is a complex organic compound that belongs to the class of imidazole derivatives. Its unique structure, featuring a phenylsulfonyl group, a p-tolyl group, and an imidazole ring connected through a thio linkage to an acetamide moiety, makes it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name of the compound is this compound. The chemical structure can be represented as follows:

| Component | Structure |

|---|---|

| Imidazole Ring | Imidazole |

| Phenylsulfonyl Group | -SO2Ph (where Ph = phenyl) |

| p-Tolyl Group | -C6H4(CH3) |

| N-Propylacetamide | -C3H7CONH |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as:

- Antimicrobial Activity : The compound may exhibit properties that inhibit microbial growth by targeting enzymes essential for cell division.

- Anticancer Effects : By interfering with signaling pathways involved in cell proliferation, it may induce apoptosis in cancer cells.

Biological Activity Studies

Recent studies have focused on the antiproliferative effects of imidazole derivatives, including compounds similar to this compound. For instance, research on related compounds has shown significant cytotoxic activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study published in MDPI highlighted the antiproliferative effects of imidazole derivatives, reporting IC50 values ranging from 2.38 to 3.77 μM for certain compounds against melanoma cell lines . This suggests that structural modifications in imidazole derivatives can lead to enhanced biological activity.

Research Findings

The following table summarizes key findings related to the biological activity of imidazole-based compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.